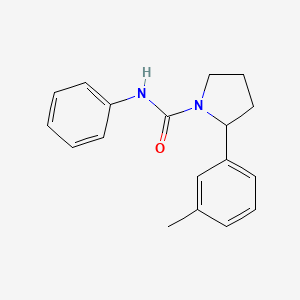
2-(3-methylphenyl)-N-phenyl-1-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methylphenyl)-N-phenyl-1-pyrrolidinecarboxamide, also known as U-47700, is a synthetic opioid analgesic drug that was first developed in the 1970s by a team of scientists at Upjohn Pharmaceuticals. It belongs to the class of drugs known as designer drugs, which are synthesized to mimic the effects of other drugs such as morphine and heroin. U-47700 has gained popularity in recent years as a recreational drug due to its potent analgesic effects, but it also has potential applications in scientific research.
Mecanismo De Acción
2-(3-methylphenyl)-N-phenyl-1-pyrrolidinecarboxamide acts on the mu-opioid receptor in the brain, which is responsible for the regulation of pain perception. It binds to the receptor and activates it, leading to a decrease in pain sensation. This compound also activates other receptors in the brain, including the kappa-opioid receptor, which can lead to side effects such as sedation and respiratory depression.
Biochemical and physiological effects:
This compound has a range of biochemical and physiological effects, including analgesia, sedation, and respiratory depression. It also has the potential to cause addiction and dependence, and long-term use can lead to tolerance and withdrawal symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-methylphenyl)-N-phenyl-1-pyrrolidinecarboxamide has several advantages for use in lab experiments, including its potency and selectivity for the mu-opioid receptor. However, it also has several limitations, including the potential for abuse and the lack of long-term safety data.
Direcciones Futuras
There are several future directions for research on 2-(3-methylphenyl)-N-phenyl-1-pyrrolidinecarboxamide, including:
1. Further studies on the mechanism of action of this compound and its effects on other receptors in the brain.
2. Development of new analogs of this compound with improved safety profiles and therapeutic potential.
3. Clinical trials to evaluate the safety and efficacy of this compound as a potential treatment for pain and other conditions.
4. Studies on the long-term effects of this compound use, including its potential for addiction and dependence.
5. Exploration of the potential use of this compound in combination with other drugs for the treatment of pain and other conditions.
Métodos De Síntesis
2-(3-methylphenyl)-N-phenyl-1-pyrrolidinecarboxamide is synthesized through a multi-step process that involves the reaction of various chemical reagents under controlled conditions. The synthesis method is complex and requires a high degree of expertise in organic chemistry. The exact details of the synthesis method are not publicly available due to the potential for misuse of the drug.
Aplicaciones Científicas De Investigación
2-(3-methylphenyl)-N-phenyl-1-pyrrolidinecarboxamide has potential applications in scientific research, particularly in the field of pain management. It has been shown to be a potent analgesic in animal models, and studies have suggested that it may be more effective than morphine in certain situations. This compound may also have applications in the treatment of other conditions such as anxiety and depression, although more research is needed in these areas.
Propiedades
IUPAC Name |
2-(3-methylphenyl)-N-phenylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-14-7-5-8-15(13-14)17-11-6-12-20(17)18(21)19-16-9-3-2-4-10-16/h2-5,7-10,13,17H,6,11-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVXWCSZLYIBEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCCN2C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-phenyl-3-{[(1S*,5R*)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B6093975.png)
![3-{[2-(4-methoxybenzyl)-4-morpholinyl]carbonyl}-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B6093985.png)
![2-(5-methyl-2-furyl)-N-[3-(methylthio)phenyl]-4-quinolinecarboxamide](/img/structure/B6093993.png)
![N-(2-{[2-(2-hydroxyethyl)-1-piperidinyl]carbonyl}phenyl)-2-furamide](/img/structure/B6094001.png)
![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-pyrazinecarboxamide](/img/structure/B6094008.png)
![1-(2-cyclohexylethyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6094015.png)
![4-methoxy-3-[(3-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B6094016.png)
![7-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6094023.png)
amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6094030.png)

![N-methyl-N-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-1-(2-thienyl)ethanamine](/img/structure/B6094061.png)
![1-[2-(3-fluorophenyl)ethyl]-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B6094064.png)

![1-methyl-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B6094081.png)
